molecular formula C19H21N3O4 B3845653 N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate

N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate

Cat. No. B3845653
M. Wt: 355.4 g/mol
InChI Key: IJBJCNHCUROGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate” is a complex organic molecule that contains an indole group and a pyridine group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole portion of the molecule is aromatic and planar, while the pyridine ring is also aromatic and planar . The presence of the nitrogen in the pyridine ring and the indole group can have significant effects on the reactivity and properties of the molecule.


Chemical Reactions Analysis

Indole and pyridine moieties in a molecule can undergo a variety of chemical reactions. For example, indoles can undergo electrophilic substitution, particularly at the C3 position . Pyridines can participate in various reactions such as nucleophilic substitution, metalation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the indole and pyridine rings. In general, both indole and pyridine are relatively stable compounds. Indole is a solid at room temperature, while pyridine is a liquid . Both compounds are polar due to the presence of a nitrogen atom.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Given the wide range of biological activities associated with indole derivatives, there is significant potential for future research into compounds like “N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate”. This could include the development of new synthetic methods, exploration of their biological activities, and potential applications in medicinal chemistry .

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.C2H2O4/c1-20(11-9-15-6-4-5-10-18-15)13-14-12-19-17-8-3-2-7-16(14)17;3-1(4)2(5)6/h2-8,10,12,19H,9,11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBJCNHCUROGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
Reactant of Route 3
Reactant of Route 3
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
Reactant of Route 4
Reactant of Route 4
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
Reactant of Route 5
Reactant of Route 5
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.